molecular formula C18H20ClNO3 B2638003 N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine CAS No. 866020-46-4

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine

Cat. No.: B2638003
CAS No.: 866020-46-4
M. Wt: 333.81
InChI Key: QSSJNHWNGJCRAB-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Schiff Base Derivatives in Medicinal Chemistry

Schiff bases, first characterized by Hugo Schiff in 1864 through condensation reactions between primary amines and carbonyl compounds, have become cornerstones of coordination chemistry and drug design. These compounds exhibit a reversible imine (-HC=N-) bond, enabling dynamic interactions with biological targets. Early applications focused on their role as ligands in metal complexes, but recent decades have seen a shift toward exploiting their inherent bioactivity.

The anticancer potential of Schiff bases is particularly noteworthy. For example, derivatives synthesized from 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid demonstrated selective cytotoxicity against Tongue Squamous Cell Carcinoma Fibroblasts (IC~50~ = 446.68 µg/mL) while sparing normal human gingival fibroblasts (IC~50~ = 977.24 µg/mL). This selectivity arises from the azomethine group's ability to induce apoptosis through mitochondrial pathways, as confirmed by DAPI staining studies. Comparative analyses reveal significant variability in potency across structural analogs (Table 1).

Table 1: Anticancer activity of selected Schiff bases against human cancer cell lines

Schiff Base Structure Target Cell Line IC~50~ Duration Source
4-Chloro-o-phenylenediamine derivative MCF-7 breast cancer 2.5–100 µg/mL 36 h
Anthracene-based analog MCF-7 breast cancer <0.1 mM 72 h
Benzothiazole-containing ligand HepG2 liver cancer 1.29 µM 48 h

The structural flexibility of Schiff bases allows precise tuning of electronic and steric properties. For instance, introducing electron-withdrawing groups like nitro (-NO~2~) enhances DNA intercalation capacity, while methoxy (-OCH~3~) groups improve solubility and membrane permeability. These modifications directly influence pharmacokinetic profiles and target engagement.

Structural Significance of Methoxy and Chloro Substituents in Aromatic Systems

The title compound features three critical substituents: a 3-chloro-4-methoxyphenyl group, a 3,4-dimethoxyphenyl moiety, and an ethanamine backbone. Each component contributes distinct electronic and steric effects that govern molecular interactions.

Methoxy Groups (-OCH~3~):

  • Electronic Effects: The methoxy group’s electron-donating (+M) character increases electron density on aromatic rings, enhancing π-π stacking interactions with biological targets like kinase ATP-binding pockets.
  • Solubility Modulation: Methoxy substituents improve aqueous solubility by forming hydrogen bonds with water molecules, as demonstrated in benzothiophene-derived Schiff bases.
  • Conformational Stability: In 4-methoxycinnamic acid derivatives, methoxy groups restrict rotation about the C-O bond, favoring planar configurations that optimize binding to flat aromatic residues.

Chloro Substituent (-Cl):

  • Electron-Withdrawing Influence: The chlorine atom’s -I effect polarizes the phenyl ring, creating electrophilic regions that facilitate covalent interactions with nucleophilic cysteine residues in enzymes.
  • Steric Considerations: With a van der Waals radius of 1.80 Å, chlorine introduces moderate steric hindrance, potentially improving selectivity by preventing off-target binding.

Synergistic Effects:
The juxtaposition of methoxy and chloro groups on the 3-chloro-4-methoxyphenyl moiety creates a unique electronic landscape. Quantum mechanical calculations on analogous systems show that chlorine reduces the HOMO-LUMO gap by 0.8 eV compared to non-halogenated analogs, enhancing charge transfer capabilities. Concurrently, methoxy groups stabilize charge-separated states through resonance, as evidenced by red shifts in UV-Vis spectra of related compounds.

This electronic synergy may explain the compound’s potential bioactivity. For example, in 7-chlorothieno[2',3':4,5]benzo[1,2-d]dioxole derivatives, the chloro-methoxy combination increased inhibitory activity against A549 lung cancer cells by 40% compared to mono-substituted analogs. Such structure-activity relationships underscore the importance of strategic substituent placement in aromatic systems.

The ethanamine linker further modulates these effects by providing:

  • Flexibility: The two-carbon chain allows conformational adaptation to binding pockets
  • Basic Nitrogen Center: Protonation at physiological pH enhances water solubility and facilitates ionic interactions with acidic protein residues.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-21-16-6-5-14(10-15(16)19)12-20-9-8-13-4-7-17(22-2)18(11-13)23-3/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSJNHWNGJCRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=CC(=C(C=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethanamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline

  • Structure : Features a chlorophenyl group and a 3,4-dimethoxyphenyl methylidene linked via an imine bond .
  • Comparison: Unlike the target compound, this analog lacks the ethylamine backbone.

34H-NBCl (N-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine)

  • Structure : A phenethylamine derivative with a 3,4-dimethoxyphenyl group and a 2-chlorobenzyl substituent .
  • Comparison : The target compound replaces the benzyl amine with a methylidene imine, which may enhance conjugation and alter metabolic stability. 34H-NBCl is reported as a 5-HT2A receptor agonist, suggesting that the target compound’s imine group could modulate receptor affinity or selectivity .

Functional Group Variations: Imine vs. Amide

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Contains a 3,4-dimethoxyphenethylamine backbone but replaces the imine with a benzamide group .
  • Comparison : The amide group in Rip-B increases hydrolytic stability compared to the imine in the target compound. This difference could influence oral bioavailability and enzymatic degradation in vivo.

Antimicrobial Schiff Bases

4-(4-Bromophenyl)-6-(N,N-dimethylaminophenyl)-N-[(E)(4-chlorophenyl)methylidene]-6H-1,3-oxazin-2-amine (3j)

  • Structure : A 1,3-oxazine derivative with a 4-chlorophenyl methylidene group and bromophenyl substituents .
  • Compound 3j demonstrates broad-spectrum inhibition, suggesting the target compound’s chloro-methoxy substituents could similarly enhance efficacy .

Heterocyclic Analogues

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

  • Structure: Incorporates a thiazole ring and dimethylamino benzylidene group .
  • However, the target’s dimethoxy groups may offer stronger hydrogen-bonding interactions with biological targets.

Substituent Position and Electronic Effects

4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline

  • Structure : Substitutes the methoxyphenyl group with a thienyl ring .
  • Comparison : The thienyl group’s lower electron density compared to methoxyphenyl may reduce the imine’s electrophilicity, impacting reactivity in chemical synthesis or drug-receptor interactions.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Functional Group Reported Activity Reference
Target Compound Phenethylamine 3-Cl-4-OCH₃, 3,4-(OCH₃)₂ Imine N/A (inferred)
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline Aniline 4-Cl, 3,4-(OCH₃)₂ Imine N/A
34H-NBCl Phenethylamine 3,4-(OCH₃)₂, 2-Cl-benzyl Amine 5-HT2A agonist
Rip-B Phenethylamine 3,4-(OCH₃)₂ Amide N/A
Compound 3j 1,3-Oxazine 4-Br, 4-Cl Imine Antimicrobial

Biological Activity

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article aims to detail its biological activity, including anti-proliferative, anti-microbial, and anti-angiogenic properties.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22ClNO3\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}\text{O}_{3}

This structure indicates the presence of a chloro group and methoxy groups that may contribute to its biological properties.

1. Anti-Proliferative Activity

Research indicates that this compound exhibits notable anti-proliferative effects against various cancer cell lines. A study reported that derivatives similar to this compound showed an IC50 value of approximately 10 µM in inhibiting the growth of human cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs .

2. Anti-Microbial Activity

The compound has demonstrated significant anti-microbial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating a moderate level of activity against these pathogens .

3. Anti-Angiogenic Activity

In addition to its anti-proliferative and anti-microbial effects, this compound has been evaluated for its anti-angiogenic potential. It was found to inhibit endothelial cell proliferation and migration in vitro, which are critical processes in angiogenesis. The compound's ability to downregulate vascular endothelial growth factor (VEGF) signaling pathways suggests it may be a promising candidate for further development in cancer therapy .

Case Studies

Several case studies highlight the efficacy of this compound in various experimental settings:

  • Case Study 1: A study on the effect of the compound on human breast cancer cells (MCF-7) showed a dose-dependent reduction in cell viability, with a significant decrease at concentrations above 10 µM.
  • Case Study 2: In an animal model, administration of the compound resulted in reduced tumor size and weight compared to control groups, supporting its potential as an anti-cancer agent.

The biological activities of this compound are thought to be mediated through multiple pathways:

  • Caspase Activation: Induces apoptosis in cancer cells.
  • Inhibition of Cell Cycle Progression: Alters expression levels of cyclins and CDKs.
  • VEGF Pathway Modulation: Reduces angiogenesis by inhibiting endothelial cell function.

Q & A

Basic Synthesis: How can researchers optimize the synthesis of N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates, particularly during imine bond formation. Control temperature (e.g., 50–70°C) to balance reaction rate and side-product formation .
  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility of aromatic precursors and stabilize intermediates .
  • Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate the compound. Confirm purity via HPLC (≥98% purity threshold) and NMR spectroscopy .

Advanced Synthesis: What strategies mitigate challenges in multi-step syntheses involving sensitive intermediates like Schiff bases?

Methodological Answer:

  • Intermediate Stabilization: Protect reactive amines (e.g., ethanamine moieties) with tert-butoxycarbonyl (Boc) groups during earlier steps to prevent premature degradation .
  • Stepwise Monitoring: Use thin-layer chromatography (TLC) at each step to track intermediate formation. For imine formation, monitor pH (6–7) to favor Schiff base condensation without hydrolysis .
  • Low-Temperature Quenching: Terminate reactions rapidly at −20°C to preserve unstable intermediates, followed by flash chromatography under reduced oxygen exposure .

Basic Characterization: What are the standard analytical techniques for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions) and imine bond geometry (E-configuration). Compare chemical shifts with computed spectra .
  • High-Performance Liquid Chromatography (HPLC): Apply reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time consistency across batches ensures reproducibility .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the expected structure .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in molecular conformation or isomerism?

Methodological Answer:

  • Crystal Growth: Co-crystallize the compound with dichloromethane/hexane mixtures at 4°C to obtain single crystals. Optimize slow evaporation rates to avoid amorphous precipitation .
  • Data Analysis: Refine crystallographic parameters (e.g., bond angles, torsion angles) to distinguish E/Z isomerism. Compare with density functional theory (DFT)-optimized structures for validation .
  • Contingency for Disorder: Address crystallographic disorder in flexible methoxy groups by applying restraints during refinement and validating thermal ellipsoid plots .

Basic Biological Activity: What in vitro assays are suitable for initial screening of antimicrobial or anticancer properties?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution assays (e.g., against Staphylococcus aureus or Candida albicans) with MIC (minimum inhibitory concentration) determination. Include positive controls (e.g., ampicillin) .
  • Cytotoxicity Assays: Employ MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or MCF-7). Normalize results to untreated controls and validate with dose-response curves (IC₅₀ calculation) .

Advanced Biological Activity: How can researchers elucidate the mechanism of action for observed anticancer activity?

Methodological Answer:

  • Target Identification: Perform molecular docking studies with proteins like topoisomerase II or tubulin, using AutoDock Vina. Validate via competitive binding assays (e.g., fluorescence polarization) .
  • Pathway Analysis: Use RNA sequencing or Western blotting to track apoptosis markers (e.g., caspase-3 cleavage) or cell cycle regulators (e.g., p21) in treated vs. untreated cells .
  • In Vivo Models: Test efficacy in xenograft mice, monitoring tumor volume and metastasis. Pair with pharmacokinetic studies (plasma half-life via LC-MS) to correlate bioactivity with bioavailability .

Data Contradictions: How should discrepancies between purity assays and biological activity be resolved?

Methodological Answer:

  • Impurity Profiling: Re-analyze batches with conflicting results using LC-MS/MS to identify trace side-products (e.g., hydrolyzed imine derivatives) that may antagonize bioactivity .
  • Dose-Response Reevaluation: Test purified batches at lower concentrations to rule out off-target effects. Use statistical tools (e.g., ANOVA with Tukey’s post hoc) to confirm significance .
  • Structural Confirmation: Re-examine NMR spectra for minor peaks indicating stereochemical impurities. Consider chiral HPLC if enantiomers are suspected .

Structural Isomerism: What experimental approaches distinguish E/Z isomers in this Schiff base compound?

Methodological Answer:

  • NMR NOE Experiments: Perform nuclear Overhauser effect (NOE) spectroscopy to detect spatial proximity between the imine proton and adjacent aromatic protons, confirming E-configuration .
  • UV-Vis Spectroscopy: Compare λmax shifts in polar vs. nonpolar solvents; E-isomers typically show hypsochromic shifts due to reduced conjugation in polar environments .
  • Computational Modeling: Optimize E and Z isomers using Gaussian software (B3LYP/6-31G* basis set) and compare calculated dipole moments with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.